[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is a complex organic compound characterized by its unique benzoxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding how modifications to the benzoxazine ring affect biological activity.
Medicine
In medicinal chemistry, 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone
- 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone
Uniqueness
Compared to similar compounds, 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure can result in different reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-10-18-17(11-14)22(19(13-25-18)21(2,3)4)20(23)15-7-6-8-16(12-15)24-5/h6-12,19H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKAAGCWWQPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.